![molecular formula C17H24O3Si B13923220 [4-(2-Trimethylsilyl-ethoxymethoxy)-naphthalen-2-yl]-methanol CAS No. 188861-63-4](/img/structure/B13923220.png)
[4-(2-Trimethylsilyl-ethoxymethoxy)-naphthalen-2-yl]-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2-(Trimethylsilyl)ethoxy]methoxy]-2-naphthalenemethanol is a complex organic compound with a unique structure that includes a naphthalene ring substituted with a methanol group and a trimethylsilyl-ethoxy-methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(Trimethylsilyl)ethoxy]methoxy]-2-naphthalenemethanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-naphthalenemethanol with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[[2-(Trimethylsilyl)ethoxy]methoxy]-2-naphthalenemethanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield a carboxylic acid, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
4-[[2-(Trimethylsilyl)ethoxy]methoxy]-2-naphthalenemethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[[2-(Trimethylsilyl)ethoxy]methoxy]-2-naphthalenemethanol involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The naphthalene ring structure also contributes to its ability to interact with biological molecules, potentially affecting cellular functions and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((2S,5E)-2,6-Dimethyl-7-{[2-(Trimethylsilyl)ethoxy]methoxy}-5-heptenyl)-3-[1-(Trimethylstannyl)vinyl]dihydro-2(3H)-furanone
- 4-[(Trimethylsilyl)ethynyl]aniline
Uniqueness
4-[[2-(Trimethylsilyl)ethoxy]methoxy]-2-naphthalenemethanol is unique due to its specific combination of functional groups and the naphthalene ring structure. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry. Its stability and reactivity, enhanced by the trimethylsilyl group, set it apart from other similar compounds.
Propriétés
Numéro CAS |
188861-63-4 |
|---|---|
Formule moléculaire |
C17H24O3Si |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
[4-(2-trimethylsilylethoxymethoxy)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C17H24O3Si/c1-21(2,3)9-8-19-13-20-17-11-14(12-18)10-15-6-4-5-7-16(15)17/h4-7,10-11,18H,8-9,12-13H2,1-3H3 |
Clé InChI |
YDLFVGNNIKGALS-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCOCOC1=CC(=CC2=CC=CC=C21)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


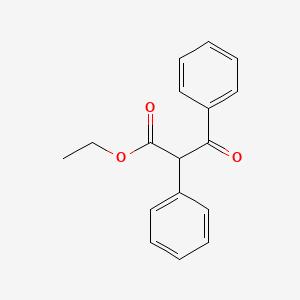
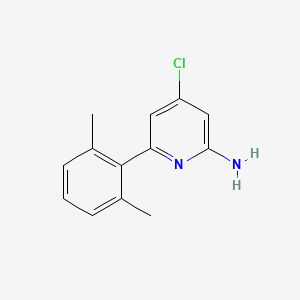


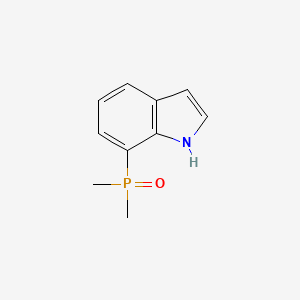
![Acetamide, 2,2,2-trifluoro-N-2-oxa-6-azaspiro[3.4]oct-8-yl-](/img/structure/B13923173.png)
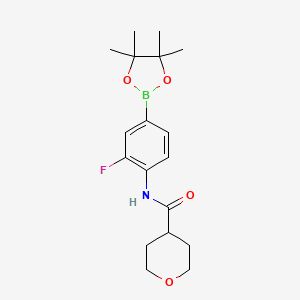
![4,6-Dichloro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile](/img/structure/B13923182.png)
![8-(Trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B13923188.png)


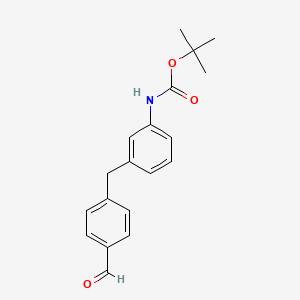
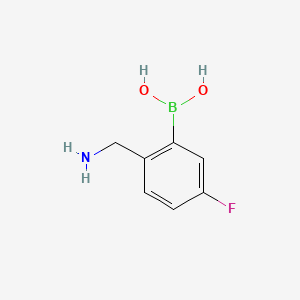
![2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-](/img/structure/B13923253.png)
